
Pogostol
描述
Pogostol is a sesquiterpenic alcohol with the molecular formula C₁₅H₂₆O. It is a naturally occurring compound found in patchouli oil, which is derived from the leaves of the Pogostemon cablin plant. This compound is known for its distinctive fragrance and is widely used in the perfume industry. It also possesses various biological activities, making it a compound of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pogostol can be achieved through several methods. One notable synthetic route involves the use of 4-hydroxy-4-methyl-2-cyclohexenone as a starting material. This compound undergoes a series of reactions, including an Fe(III)-mediated tandem radical ring-expansion/cyclization of the cyclopropylsilyl ether, to yield this compound . This method does not require the use of protecting groups, making it a more straightforward synthesis.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of patchouli oil from the leaves of Pogostemon cablin. The oil is then subjected to various purification processes to isolate this compound. This method leverages the natural abundance of this compound in patchouli oil, making it a cost-effective approach for large-scale production.
化学反应分析
Types of Reactions
Pogostol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to explore its various applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents and result in the formation of alcohols.
Substitution: Substitution reactions involving this compound often use halogenating agents such as thionyl chloride or phosphorus tribromide. These reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound
科学研究应用
Pogostol has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key areas of research include:
Chemistry: this compound is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a compound of interest for studying its potential therapeutic applications.
Medicine: Research has shown that this compound has potential applications in treating various medical conditions, including infections and inflammatory diseases. Its biological activities are being explored for developing new drugs and therapies.
Industry: this compound is widely used in the fragrance industry due to its distinctive aroma. It is also used in the production of cosmetics and personal care products.
作用机制
The mechanism of action of pogostol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells. Similarly, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Pogostol is structurally similar to other sesquiterpenes found in patchouli oil, such as patchouli alcohol, α-patchoulene, and β-patchoulene. this compound is unique due to its specific chemical structure and biological activities. Unlike other sesquiterpenes, this compound has a hydroxyl group attached to its carbon skeleton, which contributes to its distinct properties.
List of Similar Compounds
- Patchouli alcohol
- α-Patchoulene
- β-Patchoulene
- Seychellene
- Norpatchoulenol
These compounds share similar structural features with this compound but differ in their functional groups and biological activities. The unique properties of this compound make it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1,4-dimethyl-7-prop-1-en-2-yl-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)13(14)9-12/h11-14,16H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOZKWKETGHHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1CC(CCC2(C)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
303.00 to 304.00 °C. @ 760.00 mm Hg | |
| Record name | Pogostol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033239 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21698-41-9 | |
| Record name | pogostol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pogostol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033239 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



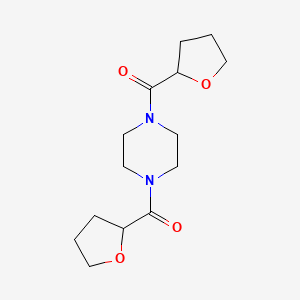
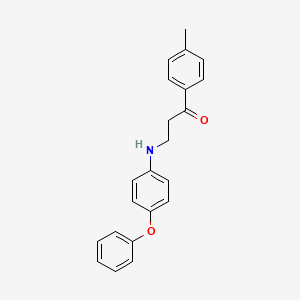
![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)

![N-[(3,4-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1352212.png)
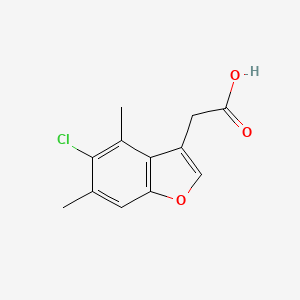
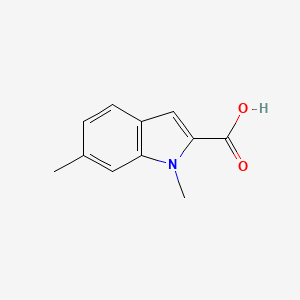
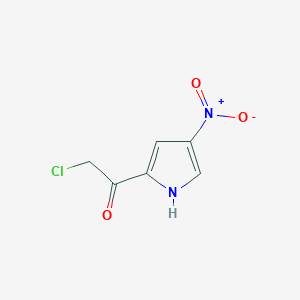
![4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1352222.png)
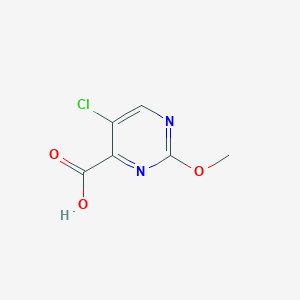
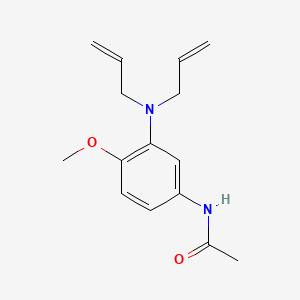
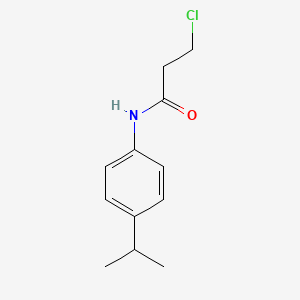
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)
